molecular formula C10H9NO2 B3021476 4-Hydroxy-7-methoxyquinoline CAS No. 82121-05-9

4-Hydroxy-7-methoxyquinoline

Cat. No.: B3021476
CAS No.: 82121-05-9
M. Wt: 175.18 g/mol
InChI Key: NQUPXNZWBGZRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-methoxyquinoline (CAS: 82121-05-9) is a quinoline derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It appears as a white or off-white crystalline powder and is valued for its stability and high purity (>99%), making it a critical intermediate in pharmaceutical synthesis . The compound features a hydroxyl (-OH) group at position 4 and a methoxy (-OCH₃) group at position 7 on the quinoline backbone (Figure 1). Its primary application lies in the production of active pharmaceutical ingredients (APIs), particularly antibiotics and antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUPXNZWBGZRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002480
Record name 7-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82121-05-9
Record name 7-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline typically involves the reaction of aniline derivatives with malonic acid equivalents . One common method includes the cyclization of anthranilic acid derivatives under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods: Industrial production methods for 4-Hydroxy-7-methoxyquinoline are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different functional groups such as nitro, amino, and alkyl groups .

Scientific Research Applications

4-Hydroxy-7-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 4-Hydroxy-7-methoxyquinoline and its analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituents Functional Groups Molecular Weight Primary Applications
4-Hydroxy-7-methoxyquinoline 82121-05-9 C₁₀H₉NO₂ 4-OH, 7-OCH₃ Hydroxy, Methoxy 175.18 Pharmaceutical intermediate
7-Methoxyquinoline-4-carboxylic acid 1956335-60-6 C₁₁H₉NO₃ 7-OCH₃, 4-COOH Methoxy, Carboxylic acid 203.19 Research chemical
4-Chloro-6,7-dimethoxyquinoline - C₁₁H₁₀ClNO₂ 4-Cl, 6,7-diOCH₃ Chloro, Methoxy 223.66 Biological studies
6-Methoxy-7-hydroxyquinazolin-4-one 162012-72-8 C₉H₈N₂O₃ 6-OCH₃, 7-OH Methoxy, Hydroxy, Ketone 192.17 Therapeutic agent candidate
4-Hydroxyquinoline-3-carboxylic acid 34785-11-0 C₁₀H₇NO₃ 4-OH, 3-COOH Hydroxy, Carboxylic acid 189.17 Fluorescent probes

Physicochemical Properties

  • Lipophilicity: 4-Hydroxy-7-methoxyquinoline’s logP (~1.5) is lower than 4-Chloro-6,7-dimethoxyquinoline (logP ~2.8) due to the chloro group’s hydrophobic nature .
  • Solubility: Carboxylic acid derivatives (e.g., 7-Methoxyquinoline-4-carboxylic acid) show higher aqueous solubility, whereas 4-Hydroxy-7-methoxyquinoline is more soluble in organic solvents .

Pharmaceutical Intermediates

4-Hydroxy-7-methoxyquinoline’s synthetic versatility is evidenced by its use in bromination (yielding 3-bromo-7-methoxyquinolin-4-ol) and subsequent chlorination to form API precursors . Its analogues, such as 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline, demonstrate expanded utility in anticancer and antiviral drug discovery .

Industrial and Academic Relevance

  • Scalability: Chinese manufacturers emphasize cost-effective production of 4-Hydroxy-7-methoxyquinoline, ensuring supply chain stability for global pharmaceutical companies .
  • Customization: Derivatives like 4-Azido-2,3-bis(4-methoxyphenyl)quinoline (CAS 2380-84-9) are tailored for targeted drug delivery systems .

Biological Activity

4-Hydroxy-7-methoxyquinoline (4H7MQ) is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

4H7MQ is characterized by a quinoline ring with hydroxyl and methoxy functional groups at the 4 and 7 positions, respectively. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of approximately 175.18 g/mol. The presence of these substituents contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4H7MQ exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent .

PathogenMIC (μg/mL)
Staphylococcus aureus16
Bacillus subtilis8

Anticancer Potential

4H7MQ has been investigated for its anticancer properties . Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The compound's interaction with DNA and proteins is believed to play a critical role in its anticancer effects. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, although further research is needed to elucidate the specific pathways involved.

The mechanism by which 4H7MQ exerts its biological effects involves several pathways:

  • Enzyme Inhibition : 4H7MQ may act as an inhibitor of specific enzymes involved in cellular processes, affecting metabolic pathways.
  • DNA Interaction : The compound can interact with DNA, leading to alterations in gene expression that may contribute to its anticancer effects.
  • Cell Signaling Modulation : It potentially influences cell signaling pathways, which can impact cellular metabolism and function .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 4H7MQ showed enhanced activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
  • Cancer Cell Studies : In a laboratory setting, 4H7MQ was tested on human breast cancer cells, where it exhibited significant cytotoxic effects compared to control groups. The study suggested that the compound could induce apoptosis through the activation of caspase pathways.

Research Applications

4H7MQ is not only significant for its biological activities but also serves as a valuable building block in synthetic organic chemistry. It has applications in:

  • Medicinal Chemistry : As a precursor for synthesizing more complex therapeutic agents.
  • Material Science : Used in the development of dyes and fluorescent materials due to its unique chemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-7-methoxyquinoline
Reactant of Route 2
4-Hydroxy-7-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.